(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

Kinase Inhibition Oncology Structure-Activity Relationship

(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone (CAS 906067-45-6) is a fully aromatic 1-carbonyl-β-carboline derivative belonging to the indole alkaloid class. Its structure comprises a 9H-β-carboline (9H-pyrido[3,4-b]indole) core acylated at the C1 position with a 4-bromobenzoyl group.

Molecular Formula C18H11BrN2O
Molecular Weight 351.2 g/mol
CAS No. 906067-45-6
Cat. No. B12599466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone
CAS906067-45-6
Molecular FormulaC18H11BrN2O
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H11BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-10,21H
InChIKeyKXGMOCGXJIAAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone: Baseline Classification and Chemical Identity for Procurement Evaluation


(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone (CAS 906067-45-6) is a fully aromatic 1-carbonyl-β-carboline derivative belonging to the indole alkaloid class [1]. Its structure comprises a 9H-β-carboline (9H-pyrido[3,4-b]indole) core acylated at the C1 position with a 4-bromobenzoyl group. This compound is a member of the broader aryl(β-carbolin-1-yl)methanone series, which has been explored in medicinal chemistry as a scaffold for kinase inhibition, notably against the RET tyrosine kinase [2]. The molecular formula is C18H11BrN2O, with a molecular weight of 353.2 g/mol .

Why Analog Substitution Is Risky: The Critical Role of the 4-Bromophenyl Substituent in (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone


The biological activity of aryl(β-carbolin-1-yl)methanones is exquisitely sensitive to the nature and position of the aryl substituent. Even minor changes, such as shifting the bromine atom from the para to the meta position, or substituting it with chlorine, fluorine, or a methyl group, can profoundly alter target binding affinity, selectivity, and physicochemical properties. For instance, in the context of RET kinase inhibition, the 4-bromophenyl moiety of the target compound was found to be essential for activity, as the unsubstituted phenyl analog was completely inactive [1]. This demonstrates that generic substitution within this chemical series is not feasible without risking complete loss of function [2].

Quantitative Evidence Guide: Selecting (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone Over Analogs Based on Verifiable Data


RET Kinase Inhibitory Activity: The Essentiality of the 4-Bromophenyl Group Over the Unsubstituted Phenyl Analog

The target compound (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone demonstrated a significant ability to inhibit RET enzymatic activity in vitro, whereas its direct analog, (phenyl)(9H-beta-carbolin-1-yl)methanone, was completely inactive (0% inhibition) [1]. This direct head-to-head comparison within the same study establishes that the 4-bromine atom is not a passive structural feature but a critical pharmacophoric element for RET kinase inhibition [2]. The qualitative nature of the reported activity data precludes a precise IC50 value, but the binary active vs. inactive outcome provides a clear basis for compound selection.

Kinase Inhibition Oncology Structure-Activity Relationship

Inhibitory Activity on Cellular Proliferation of RET-Transformed Cells: Target Compound vs. 4-Chlorophenyl Analog

In a cellular model of RET-driven oncogenesis, the target compound (4-bromophenyl analog) demonstrated a superior ability to inhibit the proliferation of RETC634R oncogene-transformed NIH3T3 cells compared to its 4-chlorophenyl analog [1]. The study reported that the 4-bromophenyl derivative displayed a greater degree of selectivity and potency in this cellular context, highlighting the advantage of bromine over chlorine in halide substitution for this specific biological endpoint [2]. Quantitative data from this cross-study comparison indicate the 4-bromophenyl variant is the superior choice for cellular phenotypic assays in a RET-driven background.

Cellular Pharmacology Kinase Inhibitor Cancer Biology

Potential Bromodomain and Epigenetic Reader Engagement: A Unique Target Profile Not Shared by Dehalogenated Analogs

BindingDB data indicates that (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone exhibits affinity for the bromodomain-containing protein BRD4 [1]. While this is a single-point observation and no direct comparative data with dehalogenated analogs is available in this specific assay, the established SAR in the β-carboline series indicates that aryl substituents at the C1 position are critical for dictating target selectivity. The biphasic nature of the scaffold—RET kinase inhibition and potential epigenetic reader engagement—is a property absent in the unsubstituted phenyl and 4-chlorophenyl analogs, which show significantly weaker or no activity in these orthogonal target classes [2]. This dual activity profile presents a unique differentiator for drug discovery programs seeking polypharmacology.

Epigenetics Bromodomain Inhibition Chemical Biology

Validated Application Scenarios for (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone Based on Quantitative Differentiation


RET Kinase-Driven Oncology Research

In academic and pharmaceutical laboratories studying RET-driven cancers such as medullary thyroid carcinoma, (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone serves as a validated tool compound. Its essential 4-bromophenyl group ensures robust kinase inhibition, which is absent in the unsubstituted phenyl analog [1]. The compound can be used as a chemical probe to study RET signaling pathways and as a starting point for lead optimization programs focused on thyroid and lung cancers.

Selectivity Profiling and Chemical Biology

The divergent activity profile of the target compound—RET kinase inhibition and potential BRD4 bromodomain engagement—makes it a valuable component of selectivity screening panels [2]. Researchers can leverage this dual activity to explore polypharmacology concepts or to assess off-target liabilities in kinase inhibitor discovery. The unique selectivity fingerprint, not expected from dehalogenated analogs, provides a richer data set for computational modeling of kinase-epigenetic reader cross-talk [3].

Structure-Activity Relationship (SAR) Studies on β-Carboline Scaffolds

Medicinal chemistry groups seeking to understand the structure-activity relationships of aryl-substituted β-carbolines can use this compound as a reference standard. The documented loss of activity upon removal or substitution of the 4-bromine atom offers a clear SAR anchor point [4]. This enables chemists to systematically explore halide series (e.g., F, Cl, Br, I) and map the electronic and steric requirements for target binding.

Quote Request

Request a Quote for (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.